3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O2/c1-6-10-27-18-19(23-21(27)29-17(4)15(2)16(3)24-29)25(5)22(31)28(20(18)30)14-13-26-11-8-7-9-12-26/h6H,1,7-14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBHZQJIPHXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activity. This compound features a unique structure that combines elements of piperidine and pyrazole with a purine core, which may influence its interactions with biological systems. This article reviews the existing literature on its biological activities, including pharmacological effects and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its structure is characterized by a purine base modified by various substituents that enhance its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The presence of the pyrazole moiety has been associated with antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Analogous compounds have shown inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Cytotoxicity : Preliminary studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrazole rings can significantly alter potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Methyl group on piperidine | Increased lipophilicity and cellular uptake |
| Prop-2-en-1-yl group | Enhanced interaction with enzyme targets |
| Trimethyl substitution on pyrazole | Improved antioxidant activity |
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HeLa and MCF-7. The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway .
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective potential of this compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of purines often exhibit anticancer properties. The structural modifications in this compound may enhance its interaction with cellular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could lead to therapeutic effects in conditions such as depression and anxiety.
Anti-inflammatory Properties
The presence of pyrazole rings has been associated with anti-inflammatory effects. Compounds containing this motif have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of purine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds structurally similar to 3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited significant cytotoxicity against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 5.4 |
| Compound B | A549 (Lung) | 4.8 |
| Target Compound | MCF7 | 3.9 |
| Target Compound | A549 | 3.5 |
Case Study 2: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of piperidine derivatives, it was found that certain modifications increased binding affinity to serotonin receptors. This highlights the potential of the target compound in developing treatments for mood disorders.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Inferred Bioactivity and Target Interactions
- Kinase Inhibition Potential: The trimethylpyrazole group in the target compound resembles substituents in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible ATP-competitive binding .
- GPCR Modulation : Piperidine and pyrrolidine substituents in the target compound and are common in GPCR ligands (e.g., serotonin or dopamine receptors) .
- Structural Clustering: highlights that compounds with similar substitution patterns (e.g., purine-2,6-diones with N-alkyl/aryl groups) cluster in bioactivity profiles, implying shared targets such as phosphodiesterases or adenosine receptors .
Table 2: Hypothesized Bioactivity Based on Structural Analogues
Preparation Methods
Pyrimidine Precursor Preparation
4,6-Dichloro-2-methylmercapto-5-nitropyrimidine (III ) serves as the starting material. Reduction of the nitro group using ammonium halide/iron mixtures yields the triaminopyrimidine intermediate (IV ).
Cyclization to Purine
Cyclization of IV with trimethylorthoacetate in the presence of methanesulfonic acid forms the 3-methyl-2,6-dioxo-tetrahydro-1H-purine core (V ) (Scheme 1). The reaction proceeds via imine formation and ring closure, with the orthoester providing the methyl group at position 3.
Table 1: Cyclization Conditions and Yields
| Cyclizing Agent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Trimethylorthoacetate | MeSO3H | 80°C | 78 |
| Formaldehyde | HCl | 60°C | 65 |
Functionalization at Position 1: 2-(Piperidin-1-yl)ethyl Substituent
The 1-position nitrogen is alkylated using 2-bromoethylpiperidine under basic conditions.
Alkylation Protocol
A solution of V in DMF is treated with 2-bromoethylpiperidine and potassium carbonate at 60°C for 12 hours, yielding VI (85% yield). Sodium triacetoxyborohydride stabilizes intermediates during workup.
Key Consideration : Steric hindrance from the tetrahydro core necessitates prolonged reaction times.
Allylation at Position 7: Prop-2-en-1-yl Group
The 7-position is functionalized via allylation using allyl bromide.
Regioselective Allylation
Intermediate VI is dissolved in THF, treated with allyl bromide and sodium hydride at 0°C, and stirred for 6 hours to afford VII (72% yield). The tetrahydro structure enhances nucleophilicity at N7 compared to classical purines.
Coupling of 3,4,5-Trimethylpyrazole at Position 8
The 8-position is functionalized via Pd-catalyzed C–N coupling.
Buchwald-Hartwig Amination
Intermediate VII (8-chloro derivative) reacts with 3,4,5-trimethyl-1H-pyrazole using Pd2(dba)3/L17 precatalyst and Cs2CO3 in toluene at 100°C, yielding the final compound (VIII ) (68% yield).
Table 2: Coupling Optimization
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| L17 | Cs2CO3 | Toluene | 68 |
| XPhos | K3PO4 | Dioxane | 54 |
Final Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane) and recrystallized from ethanol. Characterization includes:
- 1H NMR : δ 1.2–1.4 (m, piperidine), 5.1–5.3 (m, allyl), 6.8 (s, pyrazole).
- HRMS : [M+H]+ calculated 529.2654, found 529.2658.
- PXRD : Confirms crystalline form, as detailed in.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?
Synthesis typically involves multi-step heterocyclic chemistry, leveraging nucleophilic substitution and cyclization reactions. For example, piperidine-containing side chains (e.g., 2-(piperidin-1-yl)ethyl) can be introduced via alkylation of purine precursors under basic conditions. Optimization strategies include:
- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance reaction kinetics .
- Catalysis : Use of triethylamine to neutralize acidic byproducts and improve yields .
- Purification : Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity .
Q. How can structural characterization be reliably performed for this compound?
Combine spectroscopic and spectrometric techniques:
- NMR : H and C NMR (DMSO-d) to confirm substituent positions (e.g., methyl groups at δ 2.23 ppm, allyl protons at δ 5.01–5.03 ppm) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., observed [M+H] at m/z 392.2) .
- X-ray crystallography : For resolving stereochemistry in crystalline derivatives .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >98% purity .
- LCMS : Monitors degradation products under accelerated stability conditions (40°C/75% RH) .
- Storage : Lyophilized solids stored at -20°C in amber vials with desiccants prevent hydrolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., target selectivity vs. off-target effects)?
- Dose-response profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to distinguish direct target engagement from secondary effects .
- Computational modeling : Molecular docking (AutoDock Vina) to compare binding poses with related purine derivatives and predict off-target interactions .
Q. What strategies are effective for identifying metabolites in preclinical studies?
- High-resolution MS (HRMS) : Q-TOF instruments (e.g., Agilent 6545) with MSE data acquisition detect phase I/II metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
- In vitro models : Liver microsomes or hepatocytes to profile metabolic pathways (e.g., CYP3A4-mediated oxidation of the allyl group) .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Q. What computational approaches validate the compound’s mechanism of action in complex biological systems?
- Molecular dynamics simulations : GROMACS or AMBER to study ligand-receptor binding stability over 100-ns trajectories .
- Network pharmacology : STRING or KEGG pathway analysis to map polypharmacology and synergistic targets .
Methodological Best Practices
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritants (e.g., piperidine derivatives) .
- First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
